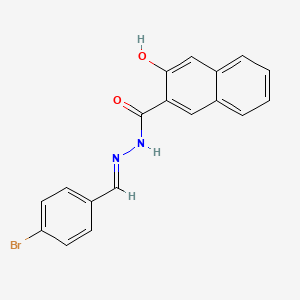

N'-(4-bromobenzylidene)-3-hydroxy-2-naphthohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions of hydrazides with aldehydes to form Schiff bases. These reactions are typically carried out in solvents like methanol or ethanol under reflux conditions. The synthesis process is crucial for obtaining the compound with high purity and yield (Alotaibi et al., 2018).

Molecular Structure Analysis

X-ray crystallography studies reveal that these compounds crystallize in various space groups, with molecular structures often showing a planar configuration around the C=N double bond. Intramolecular hydrogen bonding is a common feature, affecting the molecular conformation and stability (Xue et al., 2011).

Chemical Reactions and Properties

Schiff bases like "N'-(4-bromobenzylidene)-3-hydroxy-2-naphthohydrazide" participate in various chemical reactions, including coordination with metal ions to form complexes. These reactions often result in compounds with significant biological activities, including catalytic and inhibitory properties against enzymes like urease (Qu et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystalline forms, are closely related to their molecular structures. Intramolecular hydrogen bonding and molecular packing in the crystal lattice significantly affect these properties. Detailed thermodynamic and spectroscopic analyses provide insights into stability and behavior under different conditions (Raja et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are influenced by the presence of functional groups and the overall molecular geometry. NBO analysis and HOMO-LUMO studies reveal the charge distribution and potential sites for chemical interactions. These properties are crucial for understanding the compound's behavior in chemical reactions and its interactions within biological systems (Karrouchi et al., 2020).

Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of compounds similar to N'-(4-bromobenzylidene)-3-hydroxy-2-naphthohydrazide have been reported, emphasizing the use of spectroscopic methods (FT-IR, FT-Raman, UV–Visible, NMR) for analysis. These studies provide insights into the molecular geometry, vibrational wavenumbers, and electronic properties through density functional theory (DFT) calculations. For instance, (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide was synthesized and characterized, showcasing its potential for further biological application studies due to its charge transfer within the molecule (Raja et al., 2017).

Biological Activities

- Several studies have focused on evaluating the cytotoxic activities of diorganotin complexes with Schiff base ligands derived from 3-hydroxy-2-naphthohydrazide against various human carcinoma cell lines. These studies indicate the potential anticancer activities of these compounds, suggesting that they could be further investigated in in vitro or in vivo anticancer studies (Mun et al., 2012).

Catalytic Properties

- Research on mono oxovanadium(V) complexes of tridentate Schiff base ligands derived from 3-hydroxy-2-naphthohydrazide has shown that these complexes exhibit catalytic potential for the oxidation of olefins using H2O2 as the terminal oxidant. This highlights their role as homogeneous green catalysts for olefin oxidation, offering a sustainable approach to chemical synthesis (Monfared et al., 2010).

Interaction with Biological Molecules

- The interaction of Schiff base compounds with human serum albumin (HSA) has been studied, focusing on the thermodynamic properties of their binding. Such interactions are crucial for understanding the pharmacokinetic properties and potential therapeutic applications of these compounds. For example, the binding of a bromine-substituted hydrazone derivative to HSA was explored, revealing the impact of a bromine atom on its biological activity (Tong et al., 2015).

Future Directions

The future directions for the study of “N’-(4-bromobenzylidene)-3-hydroxy-2-naphthohydrazide” could include further exploration of its potential biological activities, its interaction with various proteins, and its potential applications in photonics and optoelectronic devices . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2/c19-15-7-5-12(6-8-15)11-20-21-18(23)16-9-13-3-1-2-4-14(13)10-17(16)22/h1-11,22H,(H,21,23)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESZBIXNYKTAGJ-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(4-bromophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![N'-{[5-(8-quinolinylthio)-2-furyl]methylene}pentanohydrazide](/img/structure/B5536825.png)

![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)

![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)

![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)

![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)

![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)